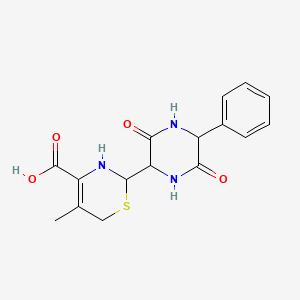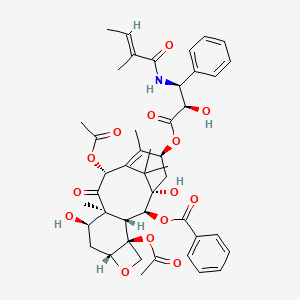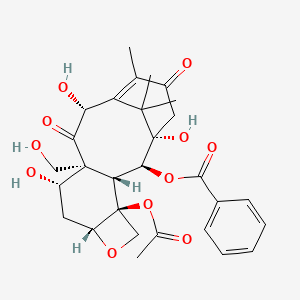
Fenbendazole-amine Hydrochloride
Overview
Description
Fenbendazole-amine Hydrochloride is a derivative of Fenbendazole, a benzimidazole compound widely used as an anthelmintic agent. Fenbendazole is known for its broad-spectrum activity against gastrointestinal parasites in animals. This compound retains these properties and has shown potential in various scientific research applications, including anticancer studies.
Mechanism of Action
Target of Action
Fenbendazole-amine Hydrochloride, also known as Fenbendazole, primarily targets β-tubulin . β-tubulin is a protein that forms part of the microtubules in the cells of parasites . Microtubules play a crucial role in cell division, motility, intracellular trafficking, and modulating cellular shape .
Mode of Action
Fenbendazole selectively blocks the synthesis of microtubules by binding to β-tubulin . This action stops the polymerization of tubulin dimers in parasite cells, leading to their death . It also exhibits similar effects against tumor cells .
Biochemical Pathways
Fenbendazole affects multiple biochemical pathways. It induces apoptosis through its interaction with β-tubulin, leading to cell cycle arrest and cytotoxicity . It also inhibits glucose uptake in cancer cells, reducing the number of GLUT transporters and inhibiting the enzyme hexokinase 2 . This enzyme helps tumors thrive by generating more sugar and accelerating lactic acidosis in the extracellular matrix . Fenbendazole might also enhance the activity of p53, a strong tumor suppressor in our bodies .
Result of Action
Fenbendazole causes a number of molecular and cellular effects. It suppresses the growth of cells via p21-mediated cell cycle arrest at G1/S and G2/M, and results in apoptosis only in actively growing cells . It also up-regulates p21, an inhibitor of cyclin-CDK, but suppresses the expression of cell cycle-promoting proteins .
Action Environment
The action, efficacy, and stability of Fenbendazole can be influenced by various environmental factors. It’s worth noting that the compound’s effects can vary under different conditions, even in the same cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenbendazole-amine Hydrochloride typically involves the following steps:
Nitrification: Starting with m-dichlorobenzene, nitrification is performed to introduce nitro groups.
Condensation: The nitrated compound undergoes condensation with appropriate amines.
Amination: The intermediate product is then aminated.
Reduction: Reduction of the nitro groups to amines is carried out using reducing agents like sodium sulfide dihydrate.
Cyclization: Finally, cyclization is achieved to form the benzimidazole ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but employs more efficient and scalable methods. The use of m-dichlorobenzene as a starting material and clean reduction technologies ensures high efficiency and minimal pollution .
Chemical Reactions Analysis
Types of Reactions
Fenbendazole-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the benzimidazole ring or the amine groups.
Reduction: Reduction reactions are crucial in the synthesis process to convert nitro groups to amines.
Substitution: Substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium sulfide dihydrate is often used for reduction.
Substitution: Various halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different pharmacological properties .
Scientific Research Applications
Fenbendazole-amine Hydrochloride has shown promise in several scientific research areas:
Chemistry: Used as a precursor for synthesizing other benzimidazole derivatives.
Biology: Studied for its effects on cellular pathways and microtubule destabilization.
Medicine: Investigated for its potential anticancer properties, particularly in modulating cellular pathways and inducing apoptosis in cancer cells
Industry: Utilized in the development of new anthelmintic agents and other pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Mebendazole: Another benzimidazole compound with similar anthelmintic properties.
Albendazole: Known for its broad-spectrum anthelmintic activity.
Flubendazole: Used in veterinary medicine with similar mechanisms of action
Uniqueness
Fenbendazole-amine Hydrochloride is unique due to its specific binding affinity to tubulin and its potential anticancer properties. Unlike some other benzimidazole derivatives, it has shown promising results in preclinical studies for cancer treatment .
Properties
IUPAC Name |
6-phenylsulfanyl-1H-benzimidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S.ClH/c14-13-15-11-7-6-10(8-12(11)16-13)17-9-4-2-1-3-5-9;/h1-8H,(H3,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHSPKSYMRODIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)








